molecular formula C17H15N3O2 B2744486 5-(3-Phenoxypyrrolidine-1-carbonyl)pyridine-2-carbonitrile CAS No. 2224083-79-6

5-(3-Phenoxypyrrolidine-1-carbonyl)pyridine-2-carbonitrile

Cat. No.: B2744486
CAS No.: 2224083-79-6
M. Wt: 293.326
InChI Key: KLZSTFPSEXCLOL-UHFFFAOYSA-N
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Description

5-(3-Phenoxypyrrolidine-1-carbonyl)pyridine-2-carbonitrile is a complex organic compound that features a pyridine ring substituted with a carbonitrile group and a pyrrolidine ring bonded to a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Phenoxypyrrolidine-1-carbonyl)pyridine-2-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, which is then functionalized with a phenoxy group. The carbonylation of this intermediate is followed by the introduction of the pyridine ring and the carbonitrile group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for the addition of reagents and the monitoring of reaction parameters is common to ensure consistency and efficiency. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Phenoxypyrrolidine-1-carbonyl)pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the phenoxy or pyridine rings.

Scientific Research Applications

5-(3-Phenoxypyrrolidine-1-carbonyl)pyridine-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-Phenoxypyrrolidine-1-carbonyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA. Detailed studies are required to elucidate the exact mechanisms and pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolidine-2-one share structural similarities and are used in similar applications.

    Phenoxy compounds: Phenoxyacetic acid and its derivatives are also used in various chemical and biological applications.

    Pyridine derivatives: Compounds such as nicotinonitrile and picolinonitrile have similar structures and are used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

What sets 5-(3-Phenoxypyrrolidine-1-carbonyl)pyridine-2-carbonitrile apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

5-(3-phenoxypyrrolidine-1-carbonyl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c18-10-14-7-6-13(11-19-14)17(21)20-9-8-16(12-20)22-15-4-2-1-3-5-15/h1-7,11,16H,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZSTFPSEXCLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC=C2)C(=O)C3=CN=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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